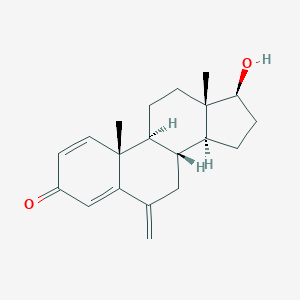

17-beta-Hydroxy Exemestane

Vue d'ensemble

Description

Le 17β-Hydroxy Exemestane est un métabolite de l’Exemestane, un inhibiteur stéroïdien de l’aromatase utilisé principalement dans le traitement du cancer du sein positif aux récepteurs des œstrogènes chez les femmes ménopausées . Ce composé joue un rôle crucial dans la réduction des niveaux d’œstrogènes en inhibant l’enzyme aromatase, qui convertit les androgènes en œstrogènes .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du 17β-Hydroxy Exemestane implique plusieurs étapes, à partir du composé parent Exemestane. La principale voie de synthèse comprend la réduction de l’Exemestane pour former le 17β-Dihydro Exemestane, suivie d’une glucuronidation pour produire le 17β-Hydroxy Exemestane . Les conditions réactionnelles impliquent généralement l’utilisation d’agents réducteurs et d’enzymes spécifiques pour faciliter la conversion .

Méthodes de production industrielle : La production industrielle du 17β-Hydroxy Exemestane suit une voie de synthèse similaire, mais à plus grande échelle. Le processus implique l’utilisation de la chromatographie liquide haute performance (CLHP) et de la spectrométrie de masse (SM) pour garantir la pureté et la qualité du produit final .

Analyse Des Réactions Chimiques

Types de réactions : Le 17β-Hydroxy Exemestane subit diverses réactions chimiques, notamment :

Oxydation : Conversion des groupes hydroxyles en cétones.

Réduction : Réduction des cétones en groupes hydroxyles.

Substitution : Remplacement de groupes fonctionnels par d’autres substituants.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Les agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont fréquemment utilisés.

Substitution : Les conditions varient en fonction du substituant introduit.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés hydroxylés et cétoniques du 17β-Hydroxy Exemestane .

4. Applications de la recherche scientifique

Le 17β-Hydroxy Exemestane a plusieurs applications de recherche scientifique :

Biologie : Étudié pour son rôle dans l’inhibition de l’aromatase et la réduction des niveaux d’œstrogènes.

Médecine : Principalement utilisé dans le traitement du cancer du sein positif aux récepteurs des œstrogènes.

Industrie : Employé dans l’industrie pharmaceutique pour la production de médicaments à base d’Exemestane.

Applications De Recherche Scientifique

Chemistry

- Analytical Reference Standard : 17-beta-Hydroxy Exemestane serves as a reference standard in analytical chemistry for quantifying Exemestane and its metabolites. It is essential for method development and validation in pharmacokinetic studies.

- Chemical Reactions : The compound undergoes various chemical reactions including oxidation and reduction. Common reagents used include potassium permanganate for oxidation and sodium borohydride for reduction.

Biology

- Enzyme Activity Studies : Research has focused on the effects of this compound on enzyme activity and hormone regulation. It has been shown to bind to androgen receptors, suggesting potential androgenic effects that could influence bone health .

- Cell Proliferation Studies : In vitro studies indicate that this compound can stimulate cell cycle progression in breast cancer cell lines, demonstrating its dual role as both an anti-estrogen and an androgenic compound .

Medicine

- Breast Cancer Treatment : The primary application of this compound is in the treatment of estrogen receptor-positive breast cancer. Clinical trials have demonstrated that patients receiving Exemestane experience improved outcomes compared to those on alternative therapies like Tamoxifen .

- Pharmacogenetics : Studies have explored genetic variations affecting metabolism of Exemestane, particularly focusing on UGT2B17 copy number variations that influence plasma levels of its metabolites, which could impact therapeutic efficacy and safety .

Industry

- Pharmaceutical Production : In the pharmaceutical industry, this compound is utilized in the synthesis of Exemestane-based medications and as a quality control standard to ensure consistency in drug formulation.

Clinical Trials

- Intergroup Exemestane Study : This pivotal trial involved over 4,700 postmenopausal women who had previously undergone treatment with Tamoxifen. Results indicated a significant reduction in the risk of breast cancer recurrence among those switched to Exemestane after Tamoxifen therapy .

- Pharmacogenetic Insights : A study assessing UGT2B17 polymorphisms revealed that variations significantly affect the metabolism of 17-beta-Dihydroexemestane, providing insights into personalized treatment strategies for breast cancer patients .

Mécanisme D'action

Le 17β-Hydroxy Exemestane exerce ses effets en se liant de manière irréversible au site actif de l’enzyme aromatase, ce qui conduit à son inhibition permanente . Cela empêche la conversion des androgènes en œstrogènes, réduisant ainsi les niveaux d’œstrogènes dans l’organisme . Les cibles moléculaires comprennent l’enzyme aromatase et les récepteurs des œstrogènes .

Composés similaires :

Anastrozole : Un inhibiteur non stéroïdien de l’aromatase utilisé dans le traitement du cancer du sein.

Letrozole : Un autre inhibiteur non stéroïdien de l’aromatase ayant un mécanisme d’action similaire.

Unicité du 17β-Hydroxy Exemestane : Contrairement aux inhibiteurs non stéroïdiens de l’aromatase, le 17β-Hydroxy Exemestane est un composé stéroïdien, qui peut exercer des effets bénéfiques supplémentaires sur la santé osseuse grâce à son activité androgénique . Cela le rend unique par rapport aux autres inhibiteurs de l’aromatase .

Comparaison Avec Des Composés Similaires

Anastrozole: A non-steroidal aromatase inhibitor used in the treatment of breast cancer.

Letrozole: Another non-steroidal aromatase inhibitor with a similar mechanism of action.

Uniqueness of 17β-Hydroxy Exemestane: Unlike non-steroidal aromatase inhibitors, 17β-Hydroxy Exemestane is a steroidal compound, which may exert additional beneficial effects on bone health through its androgenic activity . This makes it unique compared to other aromatase inhibitors .

Activité Biologique

17-beta-Hydroxy Exemestane, a metabolite of the aromatase inhibitor exemestane, has garnered attention for its unique biological activities, particularly in the context of breast cancer treatment. This article delves into the compound's biological effects, mechanisms of action, and implications for therapeutic use, supported by data tables and relevant case studies.

Overview of Exemestane and Its Metabolites

Exemestane is a steroidal aromatase inhibitor used primarily for treating hormone-dependent breast cancer in postmenopausal women. Upon administration, it undergoes extensive metabolism, resulting in several active metabolites, including this compound (17β-DHE) and its cysteine conjugates. These metabolites play significant roles in modulating estrogen levels and influencing cancer cell behavior.

Binding Affinity

This compound exhibits a unique binding profile to steroid receptors:

- Androgen Receptor (AR) : It binds strongly to AR, exhibiting an IC50 value comparable to that of dihydrotestosterone (DHT) . This interaction suggests potential androgenic activity that may contribute to its biological effects.

- Estrogen Receptor (ER) : The binding affinity to ER is significantly weaker, indicating a selective action that may reduce estrogenic stimulation in breast cancer cells .

Cellular Effects

Research indicates that this compound influences cell proliferation and gene expression through both ER and AR pathways:

- At high concentrations, it promotes cell cycle progression in MCF-7 and T47D breast cancer cells via ER activation.

- At lower concentrations, it selectively activates AR in T47D cells, leading to increased AR protein levels and downregulation of ERalpha .

In Vitro Studies

A study analyzing the effects of this compound on breast cancer cell lines demonstrated:

- Proliferation : The compound induced proliferation at high concentrations (sub-micromolar to micromolar range) through ER activation.

- AR Activation : At low nanomolar concentrations, it activated AR selectively in T47D cells, paralleling the effects observed with R1881, a known synthetic androgen .

In Vivo Studies

In vivo assessments have shown that this compound contributes to lowering circulating estrogen levels. The metabolite's ability to inhibit aromatase activity was confirmed through studies measuring estrone formation in ovarian tissues. Notably:

- Inhibition Potency : 17-beta-DHE exhibited significant inhibition of estrone formation at 10 µM concentration (63% inhibition), highlighting its potential as an effective modulator of estrogen synthesis .

- Pharmacokinetics : The pharmacokinetic profile indicates high circulating levels of 17-beta-DHE in patients undergoing treatment with exemestane, suggesting its relevance in therapeutic outcomes .

Data Summary Table

| Parameter | Value |

|---|---|

| IC50 for AR Binding | 10.44 nM (strong affinity) |

| IC50 for Estrone Formation | 9.2 ± 2.7 µM (significant inhibition) |

| Proliferation Induction | High concentrations induce cell cycle progression |

| Circulating Levels | High levels observed in patients on exemestane |

| Mechanism of Action | Dual action via ER and AR pathways |

Implications for Therapy

The dual activity of this compound as both an androgen and a weak estrogen modulator presents intriguing possibilities for breast cancer therapy. Its ability to activate AR may offer protective effects on bone density, which is often compromised during aromatase inhibitor therapy . Furthermore, understanding the pharmacodynamics of this metabolite could lead to more personalized approaches in managing hormone receptor-positive breast cancers.

Propriétés

IUPAC Name |

(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-6-methylidene-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O2/c1-12-10-14-15-4-5-18(22)20(15,3)9-7-16(14)19(2)8-6-13(21)11-17(12)19/h6,8,11,14-16,18,22H,1,4-5,7,9-10H2,2-3H3/t14-,15-,16-,18-,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFDPYPMRHKQTDM-NHWXPXPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CC(=C)C4=CC(=O)C=CC34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC(=C)C4=CC(=O)C=C[C@]34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00464522 | |

| Record name | Methylene Boldenone, | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00464522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122370-91-6, 140461-66-1 | |

| Record name | Methylene Boldenone, | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00464522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17-DIHYDROEXEMESTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U35ZNO9DJH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.